molecular formula C6H4Cl3NO B14155249 3-Amino-2,4,6-trichlorophenol CAS No. 35869-49-9

3-Amino-2,4,6-trichlorophenol

Cat. No.: B14155249
CAS No.: 35869-49-9
M. Wt: 212.5 g/mol
InChI Key: FVWRGRIEWWZRHQ-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-trichlorophenol is a chlorinated phenol derivative with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol . This compound is characterized by the presence of three chlorine atoms and an amino group attached to a phenolic ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2,4,6-trichlorophenol can be synthesized through the chlorination of phenol followed by amination. The chlorination process involves the electrophilic substitution of phenol with chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 2,4,6-trichlorophenol is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phenol followed by catalytic amination. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4,6-trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2,4,6-trichlorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,4,6-trichlorophenol involves its interaction with cellular components. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. It also affects cellular pathways by disrupting membrane integrity and inducing oxidative stress. These actions result in antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2,4,6-trichlorophenol is unique due to the presence of both amino and multiple chlorine groups, which confer distinct chemical reactivity and biological activity. This combination makes it valuable for specific applications in research and industry .

Properties

CAS No.

35869-49-9

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.5 g/mol

IUPAC Name

3-amino-2,4,6-trichlorophenol

InChI

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2

InChI Key

FVWRGRIEWWZRHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)N)Cl

Origin of Product

United States

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